Tenalisib

Description

Propriétés

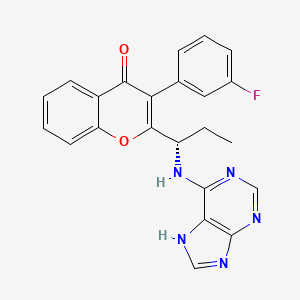

IUPAC Name |

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDQPRPFRKGKZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639417-53-0 | |

| Record name | Tenalisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TENALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenalisib's Mechanism of Action in T-Cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tenalisib, a novel kinase inhibitor, in the context of T-cell lymphoma (TCL). It synthesizes preclinical and clinical data to offer a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Dual PI3K δ/γ Inhibition

This compound (formerly RP6530) is an orally available, potent, and highly selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] These isoforms are predominantly expressed in cells of hematopoietic origin, making them attractive therapeutic targets in hematological malignancies.[1]

The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and migration.[1][5] In T-cell lymphomas, aberrant activation of this pathway is a common oncogenic driver. This compound exerts its anti-tumor effects by blocking the catalytic activity of PI3K δ and γ, thereby inhibiting the downstream signaling cascade.[1][5]

Preclinical studies have demonstrated that this compound induces apoptosis and has anti-proliferative activity in B and T lymphoma cell lines.[1][6] Furthermore, it has shown efficacy in a mouse T-cell leukemia xenograft model and ex-vivo activity in malignant primary CTCL cells.[1][6]

Impact on Downstream Signaling

By inhibiting PI3K δ and γ, this compound effectively reduces the phosphorylation of key downstream effectors, most notably AKT. This disruption leads to:

-

Decreased Cell Proliferation and Survival: Inhibition of the PI3K/AKT pathway curtails the signals that promote cell cycle progression and suppress apoptosis.[1][7]

-

Modulation of Gene Expression: RNA sequencing analysis in Hodgkin's lymphoma cells treated with this compound revealed a reduction in the expression of genes involved in cell proliferation and survival, alongside an increase in the expression of genes associated with cell death.[7]

-

Biomarker Modulation: In responding tumors from patients treated with this compound, a marked downregulation of CD30, IL-31, and IL-32α has been observed.[1][5] IL-31 and IL-32 levels are known to correlate with disease activity in Cutaneous T-Cell Lymphoma (CTCL).[1]

Secondary Target: Salt-Inducible Kinase 3 (SIK3)

In addition to its primary activity against PI3K δ/γ, this compound and its metabolite, IN0385, have been identified as inhibitors of Salt-Inducible Kinase 3 (SIK3).[8][9][10][11] While the role of SIK3 in lymphomas has not been fully elucidated, SIKs are known to be involved in tumorigenesis in solid tumors by modulating various signaling pathways.[8][10] This secondary mechanism may contribute to the overall anti-tumor activity of this compound.

Modulation of the Tumor Microenvironment

Preclinical data suggests that this compound can also modulate the tumor microenvironment. It has been shown to block Hodgkin's lymphoma cells from inducing the activation of tumor-associated macrophages and to promote the transition of these macrophages from an immunosuppressive state to an inflammatory, anti-tumor state.[7]

Quantitative Data from Clinical Trials

The clinical efficacy of this compound has been evaluated in patients with relapsed/refractory T-cell lymphoma, both as a monotherapy and in combination with the histone deacetylase (HDAC) inhibitor, romidepsin.

Table 1: this compound Monotherapy in Relapsed/Refractory T-Cell Lymphoma

| Efficacy Endpoint | Overall (n=35) | Peripheral T-Cell Lymphoma (PTCL) | Cutaneous T-Cell Lymphoma (CTCL) |

| Overall Response Rate (ORR) | 45.7%[1][5] | 47%[3][4] | 45%[3][4] |

| Complete Response (CR) | 3 patients[1][5] | 3 patients[3][4] | 0 patients |

| Partial Response (PR) | 13 patients[1][5] | 4 patients[3][4] | 9 patients[3][4] |

| Median Duration of Response (DoR) | 4.9 months[1][5] | 6.53 months[3][4] | 3.8 months[3][4] |

Data from a Phase I/Ib study of single-agent this compound.[1][3][4]

Table 2: this compound in Combination with Romidepsin in Relapsed/Refractory T-Cell Lymphoma

| Efficacy Endpoint | Overall (n=27) | Peripheral T-Cell Lymphoma (PTCL) (n=12) | Cutaneous T-Cell Lymphoma (CTCL) (n=15) |

| Overall Response Rate (ORR) | 63.0%[8][9] | 75%[8][9] | 53.3%[8][9] |

| Complete Response (CR) | 25.9%[8][9] | 50%[11] | 6.7%[11] |

| Partial Response (PR) | 37.0%[8][9] | 25%[11] | 46.7%[11] |

| Median Duration of Response (DoR) | 5.03 months[8][9] | 5.03 months[11] | 3.8 months[11] |

Data from a Phase I/II open-label multicenter study.[8][9][11]

Experimental Protocols

Phase I/Ib Clinical Trial of this compound Monotherapy

Study Design: This was a dose-escalation and expansion study to evaluate the maximum tolerated dose (MTD), pharmacokinetics, and efficacy of this compound in patients with relapsed/refractory TCL.[1][5]

-

Patient Population: Patients with histologically confirmed TCL who had received at least one prior therapy.[1][2][5]

-

Treatment Regimen:

-

Dose Escalation Phase: this compound was administered orally twice daily (BID) in a 28-day cycle, with doses escalating from 200 mg to 800 mg BID.[1][5] This phase included cohorts receiving the drug in both fasting and fed states.[1][2][5]

-

Dose Expansion Phase: Once the MTD was determined, patients were enrolled to receive this compound at 800 mg BID in a fasting state.[1][5]

-

-

Primary Objectives:

-

Secondary Objectives:

-

Efficacy Assessment:

-

Safety Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.03.[3][4]

In Vitro PI3 Kinase Activity/Inhibitor Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound like this compound against specific PI3K isoforms.

-

Principle: A multi-step homogenous time-resolved fluorescence (HTRF) assay or a colorimetric assay is commonly used to measure the production of PIP3, the product of the PI3K reaction.[12][13] The signal is inversely proportional to the kinase activity.

-

Materials:

-

Procedure:

-

The PI3K enzyme, test compound, and PIP2 substrate are incubated together.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is stopped, and the amount of PIP3 produced is quantified using the chosen detection method.

-

The concentration-dependent inhibition by the test compound is measured, and IC50 values are calculated.[13]

-

Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT signaling pathway and points of inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow of a Phase I/Ib clinical trial for this compound.

In Vitro Assay Workflow

References

- 1. Phase I/Ib Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I/Ib Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. bionews.com [bionews.com]

- 8. Safety and efficacy of this compound in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study | Haematologica [haematologica.org]

- 9. Safety and efficacy of this compound in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of this compound in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarship.miami.edu]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PI3K Delta and Gamma Signaling Pathways in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) signaling pathways and their roles in cancer. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in oncology and immunology. This document delves into the core mechanisms of PI3Kδ and PI3Kγ signaling, their involvement in both hematological malignancies and solid tumors, and the therapeutic strategies being employed to target these pathways. Detailed experimental protocols and quantitative data on key inhibitors are also provided to support further research and development in this critical area of cancer biology.

Introduction to PI3K Delta and Gamma Isoforms

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling, regulating a wide array of cellular processes including cell growth, proliferation, survival, and motility.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[2] Class I PI3Ks are further subdivided into Class IA (p110α, p110β, and p110δ) and Class IB (p110γ).[3] While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is predominantly restricted to hematopoietic cells, making them attractive targets for therapies aimed at hematological malignancies and for modulating the tumor microenvironment.[4][5]

PI3Kδ (p110δ) is primarily activated by receptor tyrosine kinases (RTKs) and is crucial for the development, activation, and function of B cells.[3] It plays a significant role in B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies.[3]

PI3Kγ (p110γ) is activated by G-protein coupled receptors (GPCRs) and is a key regulator of innate immune cell trafficking and function, including that of neutrophils, macrophages, and mast cells.[4][6] It is involved in inflammatory responses and the recruitment of myeloid cells to the tumor microenvironment, which can contribute to tumor growth and immunosuppression.[4][7]

Signaling Pathways

PI3K Delta Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or through B-cell receptor (BCR) signaling. This leads to the recruitment and activation of the p85 regulatory subunit and the p110δ catalytic subunit of PI3K. Activated PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, GSK3β, and FOXO transcription factors, to promote cell survival, proliferation, and growth.

PI3K Gamma Signaling Pathway

The PI3Kγ signaling cascade is primarily initiated by the activation of G-protein coupled receptors (GPCRs), such as chemokine receptors. Ligand binding to a GPCR leads to the dissociation of the Gβγ subunits from the Gα subunit of the heterotrimeric G protein. The Gβγ dimer then directly binds to and activates the p110γ catalytic subunit of PI3Kγ. Similar to PI3Kδ, activated PI3Kγ phosphorylates PIP2 to generate PIP3. This accumulation of PIP3 at the cell membrane facilitates the recruitment and activation of downstream effectors like AKT and PDK1, leading to cellular responses such as chemotaxis, degranulation, and inflammatory mediator production.

References

- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

- 7. In vitro PI3K gamma kinase assay [bio-protocol.org]

Tenalisib (RP6530): A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tenalisib (RP6530), a novel and selective dual phosphoinositide 3-kinase (PI3K) δ/γ inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Physicochemical Properties

This compound is an orally active, small molecule inhibitor. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | [1] |

| Synonyms | RP6530, RP-6530 | [1] |

| CAS Number | 1639417-53-0 | [1][2] |

| Molecular Formula | C₂₃H₁₈FN₅O₂ | [1] |

| Molecular Weight | 415.4 g/mol | [1] |

| SMILES | CC--INVALID-LINK--c1oc2ccccc2c(=O)c1-c1cccc(F)c1 | [3] |

| Solubility | DMSO: ≥ 50 mg/mL (≥ 120.36 mM), Ethanol: ~14 mg/mL, Water: Insoluble | [2] |

Mechanism of Action and Signaling Pathway

This compound is a potent and highly specific dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K). These isoforms are predominantly expressed in cells of hematopoietic origin and play a crucial role in various cellular processes.[4][5] By inhibiting PI3K-δ and PI3K-γ, this compound effectively blocks the activation of the PI3K/AKT signaling pathway.[1] This disruption leads to the inhibition of downstream events that drive oncogenic processes such as cell proliferation, migration, and survival.[4][5] The targeted action on these specific isoforms minimizes effects on normal, non-neoplastic cells, which may lead to a more favorable safety profile compared to broader PI3K inhibitors.[1]

// Edges RTK -> PI3K [label="Activation", color="#34A853", fontcolor="#5F6368"]; PI3K -> PIP2 [style=invis]; PIP2 -> PIP3 [label="Phosphorylation", color="#4285F4", fontcolor="#5F6368"]; PI3K -> PIP3 [style=invis]; PIP3 -> PDK1 [color="#4285F4", fontcolor="#5F6368"]; PDK1 -> AKT [style=invis]; PIP3 -> AKT [color="#4285F4", fontcolor="#5F6368"]; AKT -> pAKT [label="Phosphorylation", color="#4285F4", fontcolor="#5F6368"]; pAKT -> Downstream [label="Activation", color="#4285F4", fontcolor="#5F6368"]; Downstream -> Cell_Response [label="Regulation", color="#4285F4", fontcolor="#5F6368"]; this compound -> PI3K [label="Inhibition", arrowhead="tee", color="#EA4335", fontcolor="#5F6368", style=dashed, penwidth=2]; }

Caption: PI3K/AKT signaling pathway inhibited by this compound.

Preclinical and Clinical Efficacy

This compound has demonstrated significant anti-proliferative and apoptotic activity in both in vitro and in vivo models, as well as promising efficacy in clinical trials for hematologic malignancies.

This compound shows nanomolar potency against its target enzymes and inhibits downstream signaling and cell proliferation in various cancer cell lines.

| Parameter | Value / Result | Reference |

| PI3Kδ IC₅₀ (Cell-free assay) | 24.5 - 25 nM | [2][6] |

| PI3Kγ IC₅₀ (Cell-free assay) | 33 - 33.2 nM | [2][6] |

| Selectivity vs. PI3Kα | >300-fold | [2][7] |

| Selectivity vs. PI3Kβ | >100-fold | [2][7] |

| pAKT Inhibition (EC₅₀) | 6 nM (OCI-LY-1), 70 nM (OCI-LY-10) | [2] |

| Cell Growth Inhibition | >50% inhibition at 0.1-0.7 µM in DLBCL cell lines (OCI-LY-1, OCI-LY-10) | [2] |

| Human Whole Blood Assay (EC₅₀) | 250 nM (LPS induced CD19+ cell proliferation) | [7][8] |

Pharmacokinetic studies in both animals and humans show that this compound is rapidly absorbed and has good oral bioavailability.

| Parameter | Species | Value | Reference |

| Median Half-life (t½) | Human | 2.28 hours | [4][9][10] |

| Oral Bioavailability | Rat | >70% | [2] |

| Oral Bioavailability | Dog | >100% | [2] |

| Half-life (t½) | Rat | 2 hours | [2] |

| Half-life (t½) | Dog | 3 hours | [2] |

In a Phase I/Ib study involving patients with relapsed/refractory T-cell lymphoma (TCL), this compound demonstrated promising clinical activity and an acceptable safety profile.[4][11]

| Parameter | Value | Reference |

| Overall Response Rate (ORR) | 45.7% - 46% | [4][11] |

| Complete Response (CR) | 3 patients | [4][11] |

| Partial Response (PR) | 13 patients | [4][11] |

| Median Duration of Response (DOR) | 4.9 months | [4][11] |

| Maximum Tolerated Dose (MTD) | 800 mg BID (fasting) | [4][9] |

Experimental Protocols

Detailed experimental designs are crucial for the evaluation of novel therapeutic agents. Below are outlines of key experimental protocols used in the development of this compound.

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the growth of lymphoma cell lines.

Methodology:

-

Cell Culture: Lymphoma cell lines (e.g., Raji, OCI-LY-1) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C.[2]

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

-

Analysis: Cell viability is calculated as a percentage relative to the control, and IC₅₀ values are determined.

This section describes the design of the clinical study to evaluate the safety, pharmacokinetics, and efficacy of this compound.[4][9]

// Edges Eligibility -> C1 [label="Enrollment"]; C1 -> C2 -> C3 -> C4 [style=invis]; edge [dir=none]; C1 -> C2 [label="If no DLTs"]; C2 -> C3 [label="If no DLTs"]; C3 -> C4 [label="Food effect cohort"]; C4 -> MTD [label="2 DLTs observed"]; MTD -> Expansion [label="Proceed with MTD"]; Expansion -> Secondary; {C1, C2, C3, C4} -> Primary; }

Caption: Workflow of the Phase I/Ib dose-escalation study for this compound.

Protocol Summary:

-

Study Design: An open-label, multi-center, dose-escalation (3+3 design) followed by a dose-expansion phase.[4][11]

-

Patient Population: Adults with relapsed or refractory Peripheral T-Cell Lymphoma (PTCL) or Cutaneous T-Cell Lymphoma (CTCL) who have received at least one prior therapy.[4][11]

-

Treatment: this compound administered orally twice daily (BID) in 28-day cycles. Doses escalated from 200 mg to 800 mg BID.[4]

-

Primary Objectives: To determine the Maximum Tolerated Dose (MTD), safety, and pharmacokinetic profile of this compound.[11]

-

Secondary Objectives: To evaluate the preliminary anti-tumor activity, including Overall Response Rate (ORR) and Duration of Response (DOR).[11]

-

Assessments: Safety was monitored via adverse event (AE) reporting (CTCAE v4.03). Efficacy was assessed using IWG criteria for PTCL and mSWAT for CTCL.[11] Pharmacokinetic samples were collected to determine parameters like Cmax, AUC, and half-life.[4]

Safety and Tolerability

In clinical studies, this compound has demonstrated an acceptable safety profile. The most common treatment-emergent adverse events (TEAEs) were generally manageable.

| Adverse Event Type | Most Frequent Events | Reference |

| Most Common TEAEs (any grade) | Fatigue (45%), Transaminase elevations (33%) | [4][9] |

| Most Common Related Grade ≥3 TEAEs | Transaminase (ALT/AST) elevation (21%), Rash (5%) | [4][11] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 ALT increase, Grade 3 erythematous rash | [4] |

The observed DLTs occurred in the 800 mg fed cohort, leading to the determination of 800 mg BID in a fasting state as the MTD.[4] The adverse events were generally reversible with dose interruption or modification.[11]

References

- 1. This compound | C23H18FN5O2 | CID 86291103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | PI3K | TargetMol [targetmol.com]

- 4. Phase I/Ib Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. This compound (RP6530) | p110δ/γ inhibitor | Probechem Biochemicals [probechem.com]

- 9. inditecommunications.com [inditecommunications.com]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

The PI3K/AKT Pathway: A Central Hub in Hematologic Malignancies and a Key Therapeutic Target

A Technical Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, including hematologic malignancies, where it plays a pivotal role in the initiation, progression, and resistance to therapy.[2][3][4] This technical guide provides an in-depth overview of the PI3K/AKT pathway's role in hematologic malignancies, focusing on its core components, mechanisms of dysregulation, and the therapeutic strategies employed to target this crucial oncogenic axis.

Core Signaling Cascade: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5]

PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6] This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. AKT can directly and indirectly activate mTORC1, which in turn promotes protein synthesis, lipid synthesis, and cell growth, while inhibiting autophagy.[7] The intricate network of signaling events is depicted in the pathway diagram below.

Dysregulation in Hematologic Malignancies

Constitutive activation of the PI3K/AKT pathway is a common feature across various hematologic malignancies, including leukemia, lymphoma, and multiple myeloma.[8] This aberrant signaling drives uncontrolled cell proliferation, inhibits apoptosis, and contributes to drug resistance. Several mechanisms underlie the hyperactivation of this pathway in blood cancers.

Genetic Alterations

Mutations in genes encoding components of the PI3K/AKT pathway are a significant driver of its constitutive activation. While mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) are less common in hematologic malignancies compared to solid tumors, other genetic alterations are prevalent.[2] These include activating mutations in upstream receptor tyrosine kinases like FLT3 in acute myeloid leukemia (AML), which strongly activate the PI3K pathway.[8][9] Furthermore, loss-of-function mutations or deletions of the tumor suppressor gene PTEN (phosphatase and tensin homolog), a negative regulator of the pathway, are frequently observed in T-cell acute lymphoblastic leukemia (T-ALL) and some lymphomas.[8][9]

| Gene | Alteration | Frequency in Hematologic Malignancies | Key Malignancies |

| PIK3CA | Activating Mutations | Rare (<5%) | Diffuse Large B-cell Lymphoma (DLBCL) |

| PTEN | Deletions/Mutations | Up to 20% in T-ALL; variable in lymphomas | T-ALL, DLBCL |

| AKT1 | Activating Mutations | Rare | - |

| FLT3 | Activating Mutations | ~30% of AML | Acute Myeloid Leukemia (AML) |

| KIT | Activating Mutations | ~5-10% of AML | Acute Myeloid Leukemia (AML) |

Table 1: Frequency of Key PI3K/AKT Pathway Genetic Alterations in Hematologic Malignancies. [8][10]

Overexpression of Pathway Components

In many cases, the dysregulation of the PI3K/AKT pathway is not due to genetic mutations but rather to the overexpression of its components. For instance, the p110δ isoform of PI3K is highly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2] Its overexpression is a key factor in the pathogenesis of B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).

Microenvironment-Mediated Activation

The bone marrow microenvironment plays a critical role in supporting the survival and proliferation of malignant hematopoietic cells.[7] This supportive niche provides a constant stream of cytokines and growth factors that stimulate the PI3K/AKT pathway in cancer cells, contributing to their survival and resistance to therapy.[7]

Therapeutic Targeting of the PI3K/AKT Pathway

The central role of the PI3K/AKT pathway in driving hematologic malignancies has made it an attractive target for therapeutic intervention. A number of inhibitors targeting different nodes of this pathway have been developed and evaluated in clinical trials.

PI3K Inhibitors

PI3K inhibitors can be broadly classified into pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, γ, δ), and isoform-specific inhibitors. Given the crucial role of the p110δ isoform in B-cell malignancies, isoform-selective inhibitors of PI3Kδ have shown significant clinical activity.

| Inhibitor | Target(s) | Approved Indications (Current or Past) | Overall Response Rate (ORR) in Key Trials |

| Idelalisib | PI3Kδ | Relapsed CLL, FL, SLL | 57% in relapsed indolent NHL[11] |

| Duvelisib | PI3Kδ, PI3Kγ | Relapsed/refractory CLL/SLL, FL | 47% in relapsed/refractory iNHL |

| Copanlisib | PI3Kα, PI3Kδ | Relapsed FL | 59% in relapsed/refractory indolent lymphoma[11] |

| Umbralisib | PI3Kδ, CK1ε | Relapsed/refractory MZL, FL | 45.3% in relapsed/refractory iNHL |

Table 2: Selected PI3K Inhibitors and their Clinical Efficacy in Hematologic Malignancies. [1][11] Note: The approval status of some of these agents has been subject to change due to safety concerns.[12][13]

AKT and mTOR Inhibitors

Inhibitors targeting downstream components of the pathway, such as AKT and mTOR, have also been investigated. The allosteric AKT inhibitor MK-2206 has shown preclinical activity in various lymphoma cell lines.[14] mTOR inhibitors, such as everolimus and temsirolimus, have demonstrated clinical activity in some lymphomas and are being explored in combination with other agents.

| Inhibitor | Target | Representative IC50 Values (Cell Line) | Status |

| MK-2206 | AKT1/2/3 | 0.2 µM (SUDHL-4 lymphoma) | Clinical Development[15] |

| Ipatasertib | AKT1/2/3 | 0.03 µM (OCI-Ly7 lymphoma) | Clinical Development[15] |

| Everolimus | mTORC1 | 1-10 nM (various leukemia/lymphoma lines) | Approved for other cancers, studied in hematologic malignancies |

| Temsirolimus | mTORC1 | 10-50 nM (various leukemia/lymphoma lines) | Approved for other cancers, studied in hematologic malignancies |

Table 3: IC50 Values of Selected AKT and mTOR Inhibitors in Hematologic Malignancy Cell Lines. [15] (Note: IC50 values can vary significantly depending on the cell line and assay conditions).

Experimental Protocols for Studying the PI3K/AKT Pathway

Evaluating the activity of the PI3K/AKT pathway and the efficacy of its inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and is crucial for screening and characterizing inhibitors.

-

Reaction Setup : In a 96-well plate, combine the PI3K enzyme (e.g., recombinant p110δ/p85α) with the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM DTT).

-

Substrate Addition : Add the lipid substrate, typically phosphatidylinositol-4,5-bisphosphate (PIP2), to the wells.

-

Initiate Reaction : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based assays like ADP-Glo™).[16]

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection :

-

Radiometric Assay : Separate the radiolabeled PIP3 product from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) and quantify the radioactivity.[17]

-

Luminescence-based Assay (ADP-Glo™) : Quantify the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.[16]

-

Western Blotting for Phospho-AKT

This technique is widely used to assess the activation state of AKT by detecting its phosphorylation at key residues (Ser473 and Thr308).

-

Cell Lysis : Lyse treated and untreated hematologic cancer cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473 or Thr308) and a primary antibody for total AKT (as a loading control), diluted in 5% BSA in TBST.[19]

-

Washing : Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[20]

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic effects of PI3K/AKT pathway inhibitors on cancer cells.

-

Cell Seeding : Seed hematologic cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere or stabilize for 24 hours.[21]

-

Drug Treatment : Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) of the compound.

The PI3K/AKT Pathway and the Hallmarks of Cancer

The dysregulation of the PI3K/AKT pathway directly contributes to the acquisition of several of the "hallmarks of cancer" in hematologic malignancies.

-

Sustaining Proliferative Signaling : The pathway promotes cell cycle progression and proliferation, allowing cancer cells to bypass normal growth controls.[9]

-

Evading Growth Suppressors : By phosphorylating and inactivating tumor suppressors like FOXO transcription factors, the pathway overrides signals that would normally halt cell growth.[11]

-

Resisting Cell Death : A key function of activated AKT is to phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival.

-

Deregulating Cellular Energetics : The pathway enhances glucose uptake and glycolysis, providing the metabolic fuel necessary for rapid cell growth and proliferation.[9]

-

Inducing Angiogenesis : The PI3K/AKT pathway can promote the expression of vascular endothelial growth factor (VEGF), a key signaling molecule in the formation of new blood vessels that supply tumors.

-

Enabling Drug Resistance : The pro-survival signals generated by the PI3K/AKT pathway can make cancer cells resistant to conventional chemotherapy and other targeted agents.[9]

Conclusion and Future Directions

The PI3K/AKT signaling pathway is undeniably a central player in the pathogenesis of hematologic malignancies. Its frequent dysregulation and critical role in promoting cancer cell survival and proliferation have established it as a major therapeutic target. While the development of PI3K/AKT pathway inhibitors has represented a significant advancement, challenges related to toxicity and the emergence of resistance remain.[12][13]

Future research will likely focus on several key areas:

-

Development of more selective and potent inhibitors : Novel inhibitors with improved safety profiles and the ability to overcome resistance mechanisms are needed.

-

Combination therapies : Combining PI3K/AKT pathway inhibitors with other targeted agents or conventional chemotherapy holds promise for achieving synergistic anti-cancer effects and preventing the development of resistance.

-

Biomarker discovery : Identifying reliable biomarkers to predict which patients are most likely to respond to specific inhibitors will be crucial for personalizing treatment and improving clinical outcomes.

A deeper understanding of the intricate regulation of the PI3K/AKT pathway and its crosstalk with other signaling networks will continue to fuel the development of more effective and durable therapeutic strategies for patients with hematologic malignancies.

References

- 1. PI3K inhibitors in hematology: When one door closes… - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies | Haematologica [haematologica.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. carislifesciences.com [carislifesciences.com]

- 10. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 11. onclive.com [onclive.com]

- 12. library.search.xula.edu [library.search.xula.edu]

- 13. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vertical targeting of the PI3K/AKT pathway at multiple points is synergistic and effective for non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 21. MTT (Assay protocol [protocols.io]

- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Tenalisib's Selectivity for PI3K Delta/Gamma Over Alpha/Beta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a potent and selective small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Isoform-selective inhibition of PI3K is a key therapeutic strategy, particularly in hematological malignancies and inflammatory diseases where the δ and γ isoforms are predominantly expressed and play crucial roles. This technical guide provides an in-depth analysis of this compound's selectivity for PI3Kδ and PI3Kγ over the ubiquitously expressed alpha (α) and beta (β) isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Data Presentation: Quantitative Selectivity of this compound

The inhibitory activity of this compound against the four Class I PI3K isoforms is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, demonstrating its high selectivity for the delta and gamma isoforms.

| PI3K Isoform | This compound IC50 (nM) | Fold Selectivity vs. PI3Kδ | Fold Selectivity vs. PI3Kγ |

| PI3Kα | >7,350 | >300 | >221 |

| PI3Kβ | >2,450 | >100 | >74 |

| PI3Kδ | 24.5 | 1 | 0.74 |

| PI3Kγ | 33.2 | 1.35 | 1 |

Data compiled from publicly available sources.[1]

Experimental Protocols: Determining PI3K Isoform Selectivity

The determination of IC50 values for PI3K inhibitors like this compound is commonly performed using in vitro biochemical assays. A representative and widely used method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay. This assay measures the amount of ADP produced by the kinase reaction.

Principle of the Adapta™ Universal Kinase Assay

The assay is based on the principle of competitive binding. In the absence of kinase activity (or in the presence of a potent inhibitor), a europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer, resulting in a high TR-FRET signal. When the kinase is active, it produces unlabeled ADP, which competes with the tracer for binding to the antibody. This competition leads to a decrease in the TR-FRET signal, which is proportional to the kinase activity.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35).

-

Reconstitute purified, recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes to a stock concentration in an appropriate buffer.

-

Prepare a stock solution of the lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.

-

Prepare a stock solution of ATP in the kinase buffer. The final ATP concentration in the assay should be close to the Km value for each enzyme.

-

Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

-

Kinase Reaction:

-

In a 384-well microplate, add the following components in order:

-

This compound or DMSO vehicle control.

-

PI3K enzyme (one isoform per well).

-

A mixture of PIP2 substrate and ATP to initiate the reaction.

-

-

The final reaction volume is typically 10-20 µL.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

-

ADP Detection:

-

To stop the kinase reaction and detect the generated ADP, add a detection solution containing:

-

EDTA to chelate Mg2+ and stop the kinase activity.

-

Europium-labeled anti-ADP antibody.

-

Alexa Fluor® 647-labeled ADP tracer.

-

-

Incubate the plate at room temperature for a further 30-60 minutes to allow the detection reagents to equilibrate.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the europium donor wavelength (e.g., 620 nm) and the Alexa Fluor® 647 acceptor wavelength (e.g., 665 nm).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the kinase activity.

-

Mandatory Visualizations

PI3K Signaling Pathway

Caption: The PI3K signaling pathway initiated by RTKs and GPCRs.

Experimental Workflow for Determining PI3K Inhibitor Selectivity

Caption: Workflow for determining PI3K inhibitor IC50 values.

Conclusion

This compound demonstrates significant and selective inhibitory activity against the PI3Kδ and PI3Kγ isoforms compared to PI3Kα and PI3Kβ. This selectivity profile, established through rigorous in vitro biochemical assays, underscores its potential as a targeted therapeutic agent in diseases where the delta and gamma isoforms are key drivers of pathology, such as certain hematological cancers and inflammatory conditions. The detailed experimental protocols and workflows provided in this guide offer a comprehensive understanding of the methodologies employed to characterize the selectivity of PI3K inhibitors, serving as a valuable resource for researchers and drug development professionals in the field.

References

A Technical Guide to the Dual-Action Mechanism of Tenalisib and its Metabolite IN0385: Targeting PI3K and SIK3 Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenalisib (RP6530) is a potent and selective oral small-molecule inhibitor currently under investigation for various malignancies. It exhibits a unique dual mechanism of action. The parent compound, this compound, is a highly specific, equipotent inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Following administration, this compound undergoes significant metabolism to form IN0385, a major metabolite that acts as an inhibitor of Salt-Inducible Kinase 3 (SIK3).[1][2] This dual targeting of two distinct and critical oncogenic pathways—the PI3K/AKT pathway by this compound and the SIK3 pathway by IN0385—presents a novel strategy for overcoming cancer cell proliferation, survival, and immune evasion. This document provides a comprehensive technical overview of this compound and IN0385, focusing on their SIK3 inhibitory action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolism and Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes significant metabolism, leading to plasma concentrations of its major metabolite, IN0385, that are approximately two-fold higher than the parent compound.[3] This metabolic conversion is critical to the drug's overall mechanism, adding the SIK3 inhibition component to its therapeutic profile.

Metabolism of this compound to IN0385

The conversion of this compound to IN0385 expands the drug's activity beyond PI3K inhibition. Both this compound and IN0385 are noted as moderate inhibitors and substrates for Cytochrome P450 3A4 (CYP3A4).[1]

References

Methodological & Application

Tenalisib In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of Tenalisib, a dual PI3Kδ/γ inhibitor, on cancer cell viability. The provided methodologies and data are intended to guide researchers in designing and executing robust experiments to evaluate the anti-proliferative effects of this compound.

Introduction

This compound (also known as RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility.[3][4][5] In many hematologic malignancies and other cancers, this pathway is overactive, promoting uncontrolled cell proliferation and survival.[2][5] By specifically targeting the δ and γ isoforms of PI3K, which are predominantly expressed in hematopoietic cells, this compound aims to inhibit the PI3K/AKT-mediated signaling cascade, leading to a reduction in tumor cell proliferation and survival.[2][4] This targeted approach is designed to minimize effects on normal, non-neoplastic cells, potentially reducing side effects.[2]

Mechanism of Action

This compound selectively inhibits PI3Kδ and PI3Kγ, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key proteins that drive cellular proliferation and survival.[4][6][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Definition (v1) by National Cancer Institute | Qeios [qeios.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Phase I/Ib Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Apoptosis in Cancer Cells Following Tenalisib Exposure using Annexin V/PI Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers, particularly hematological malignancies.[2][3] By inhibiting the PI3K δ and γ isoforms, which are predominantly expressed in hematopoietic cells, this compound disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis in malignant cells.[2][4][5][6] This application note provides a detailed protocol for the quantification of apoptosis induced by this compound in cancer cell lines using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In viable cells, PS is localized to the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from Annexin V/PI staining experiments after this compound exposure. Researchers should populate these tables with their own experimental data.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in [Cell Line Name] at [Time Point]

| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | |||

| [Concentration 1] | |||

| [Concentration 2] | |||

| [Concentration 3] | |||

| [Positive Control] |

Table 2: Time-Course of this compound-Induced Apoptosis in [Cell Line Name] at [Concentration]

| Time Point (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 | |||

| [Time 1] | |||

| [Time 2] | |||

| [Time 3] |

Experimental Protocols

Materials and Reagents

-

This compound (source and purity to be noted)

-

Appropriate cancer cell line (e.g., T-cell lymphoma, B-cell lymphoma lines)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile, ice-cold

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

DMSO (for this compound stock solution)

-

Microcentrifuge tubes

-

Flow cytometer

Protocol for Induction of Apoptosis with this compound

-

Cell Seeding: Seed the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol for Annexin V/PI Staining

-

Cell Harvesting:

-

Suspension cells: Gently collect the cells from each well into microcentrifuge tubes.

-

Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution (e.g., EDTA-based) or by gentle scraping. Combine the detached cells with the collected supernatant.

-

-

Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this washing step.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Cell Counting and Adjustment: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.

-

Add 5 µL of Annexin V-FITC (or as recommended by the manufacturer) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (or as recommended by the manufacturer).

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase I/Ib Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Safety and efficacy of this compound in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of this compound in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study | Haematologica [haematologica.org]

- 6. Safety and efficacy of this compound in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study | Haematologica [haematologica.org]

Application Notes and Protocols for Tenalisib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[1] this compound's targeted inhibition of the δ and γ isoforms, which are predominantly expressed in hematopoietic cells, makes it a promising therapeutic agent for lymphomas and leukemias.[1] Preclinical studies have demonstrated its efficacy in mouse xenograft models of T-cell leukemia.[1]

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

Quantitative data from xenograft studies should be summarized for clear comparison. Below are templates for presenting efficacy and pharmacokinetic data.

Table 1: Illustrative Example of this compound Efficacy in a Subcutaneous T-Cell Lymphoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - |

| This compound | 25 | Daily, p.o. | 800 ± 95 | 46.7 |

| This compound | 50 | Daily, p.o. | 450 ± 60 | 70.0 |

p.o. = per os (by mouth) SEM = Standard Error of the Mean % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Pharmacokinetic Parameters of this compound in Mice (Illustrative)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |

| 50 | 1800 | 1.5 | 7200 | 2.5 |

Cmax = Maximum plasma concentration Tmax = Time to reach maximum plasma concentration AUC (0-t) = Area under the plasma concentration-time curve

Experimental Protocols

Cell Lines and Culture

-

Cell Lines: Human T-cell lymphoma (e.g., Jurkat, HuT 78) or B-cell lymphoma (e.g., Raji, Toledo) cell lines are commonly used.

-

Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Animal Models

-

Species and Strain: Immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, 6-8 weeks of age, are suitable hosts for xenografts.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Xenograft Establishment

-

Cell Preparation: Harvest cultured lymphoma cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

This compound Formulation and Administration

-

Formulation 1 (Aqueous-based):

-

Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

-

For a 1 mL final formulation, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween-80 and mix.

-

Add 500 µL of sterile water and mix thoroughly. This formulation should be prepared fresh daily.

-

-

Formulation 2 (Oil-based):

-

Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).

-

For a 1 mL final formulation, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly.

-

-

Administration: Administer this compound orally (p.o.) via gavage once or twice daily at the desired dose (e.g., 25 or 50 mg/kg). The vehicle control group should receive the same formulation without this compound.

Efficacy Evaluation

-

Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment groups.

Visualizations

Signaling Pathway

References

Oral Bioavailability of Tenalisib in Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. This compound has shown promising clinical activity in patients with relapsed/refractory T-cell lymphoma and other hematological malignancies.[1][3][4] As an orally administered drug, understanding its oral bioavailability in preclinical animal models is a crucial step in its development. This document provides a general overview of the experimental protocols used to determine oral bioavailability in preclinical studies and discusses the relevant signaling pathway.

Note: Extensive searches of publicly available scientific literature and drug development resources did not yield specific quantitative data on the oral bioavailability of this compound in preclinical animal models (e.g., mice, rats, dogs). The pharmacokinetic data available is primarily from human clinical trials.[1][3][4] Therefore, the following sections provide generalized protocols and illustrative data tables that can be adapted for the preclinical evaluation of this compound or similar compounds.

PI3K/AKT/mTOR Signaling Pathway

This compound targets the δ and γ isoforms of PI3K, a family of enzymes that play a central role in cell signaling related to growth, proliferation, survival, and metabolism. Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This, in turn, inhibits the activation of downstream effectors such as AKT and mTOR.

Quantitative Data Presentation

While specific preclinical data for this compound is unavailable, the following tables illustrate how pharmacokinetic data from oral bioavailability studies in different animal species would be presented. These tables are populated with hypothetical data for illustrative purposes.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Mice

| Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | F (%) |

| C57BL/6 | 10 | 850 | 1.0 | 4200 | 3.5 | 65 |

| BALB/c | 10 | 790 | 1.2 | 3900 | 3.2 | 60 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; F (%): Oral bioavailability.

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Rats

| Strain | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | F (%) |

| Sprague-Dawley | 20 | 1200 | 2.0 | 9600 | 4.8 | 55 |

| Wistar | 20 | 1150 | 2.5 | 9200 | 4.5 | 52 |

Table 3: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Dogs

| Breed | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | F (%) |

| Beagle | 5 | 600 | 1.5 | 5400 | 6.2 | 48 |

Experimental Protocols

The following are detailed, generalized protocols for conducting preclinical oral bioavailability studies. These protocols would be adapted based on the specific physicochemical properties of this compound and the animal model used.

Protocol 1: Oral Bioavailability Study in Rodents (Mice or Rats)

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rodents.

2. Materials:

-

This compound

-

Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

-

Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old

-

Oral gavage needles

-

Syringes and needles for intravenous injection and blood collection

-

Anticoagulant (e.g., K2-EDTA) coated microcentrifuge tubes

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

3. Experimental Workflow:

4. Procedure:

- Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

- Grouping: Randomly assign animals to two groups: intravenous (IV) administration and oral (PO) administration (n=3-5 per group).

- Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

- Dose Preparation: Prepare the dosing formulations of this compound in the appropriate vehicle.

- Dosing:

- Oral Group: Administer this compound via oral gavage at the target dose.

- Intravenous Group: Administer this compound via tail vein injection at a lower dose (typically 1-2 mg/kg).

- Blood Collection: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into anticoagulant-coated tubes.

- Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

- Sample Storage: Store the plasma samples at -80°C until bioanalysis.

- Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

- Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin). Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Protocol 2: Oral Bioavailability Study in Dogs

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in dogs.

2. Materials:

-

This compound (e.g., in capsules or formulated for oral gavage)

-

Vehicle for intravenous administration

-

Male or female Beagle dogs

-

Catheters for intravenous administration and blood collection

-

Syringes and needles

-

Anticoagulant (e.g., K2-EDTA) coated tubes

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

3. Procedure:

- Animal Acclimatization and Catheterization: Acclimatize dogs to the study environment. Place catheters in a suitable vein (e.g., cephalic vein) for IV administration and blood sampling.

- Fasting: Fast dogs overnight before the study, with free access to water.

- Study Design: A crossover design is typically used, where the same group of dogs (n=3-4) receives both the IV and PO doses with a washout period of at least one week between treatments.

- Dosing:

- Oral Administration: Administer a capsule containing this compound or deliver the formulation via oral gavage.

- Intravenous Administration: Administer this compound as a slow bolus injection or infusion.

- Blood Collection: Collect blood samples (approximately 1-2 mL) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

- Plasma Processing and Storage: Process and store plasma samples as described in the rodent protocol.

- Bioanalysis and Pharmacokinetic Analysis: Analyze samples and calculate pharmacokinetic parameters, including oral bioavailability, as described above.

Conclusion

While specific preclinical pharmacokinetic data for this compound remains proprietary or unpublished, the generalized protocols and data presentation formats provided here serve as a comprehensive guide for researchers and drug development professionals. These methodologies are standard in the pharmaceutical industry for evaluating the oral bioavailability of new chemical entities. The inhibition of the PI3K/AKT/mTOR pathway by this compound underscores its therapeutic potential, and a thorough understanding of its preclinical pharmacokinetics is essential for its continued development and successful clinical application.

References

- 1. Phase I/Ib Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A First-in-human Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor, in Patients With Relapsed/Refractory Hematologic Malignancies: Results From the European Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I/Ib Study of this compound (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Tenalisib Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Tenalisib stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound (also known as RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with IC50 values of 25 nM and 33 nM, respectively[1][2]. It demonstrates significantly lower activity against PI3Kα and PI3Kβ isoforms[1][3]. Due to its role in cell signaling pathways related to proliferation and inflammation, this compound is a compound of interest in cancer research and immunology[4][5]. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. DMSO is a common solvent for this compound due to its high solubilizing capacity for this compound[1][3][6][7].

This compound Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₈FN₅O₂ | [1][6] |

| Molecular Weight | 415.42 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [6] |

Solubility and Storage

Proper understanding of this compound's solubility and stability is essential for preparing and storing stock solutions.

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (240.72 mM) | Hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO.[1][2] Sonication may be required to facilitate dissolution[7]. |

| Ethanol | Sparingly soluble (1-10 mg/mL) | [6] |

| Water | Insoluble | [3] |

Storage Conditions:

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years[1][7] |

| In DMSO | -80°C | 2 years[1] |

| In DMSO | -20°C | 1 year[1] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage[1].

Signaling Pathway Involving PI3K

This compound targets the delta and gamma isoforms of PI3K, which are key components of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and motility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C23H18FN5O2 | CID 86291103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | PI3K | TargetMol [targetmol.com]

Application Notes and Protocols for Detecting pAKT Levels Following Tenalisib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (RP6530) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various hematological malignancies and solid tumors, playing a key role in cell proliferation, survival, and differentiation.[1] this compound's therapeutic potential lies in its ability to downregulate this pathway, and a key pharmacodynamic marker of its activity is the reduction of phosphorylated AKT (pAKT).

This document provides a detailed protocol for performing a Western blot to quantify the levels of pAKT at serine 473 (Ser473) in response to this compound treatment. Accurate and reproducible measurement of pAKT is essential for evaluating the efficacy and mechanism of action of this compound in preclinical and clinical research.

Signaling Pathway and Experimental Workflow

The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. This dual phosphorylation fully activates AKT, which then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound, by inhibiting the δ and γ isoforms of PI3K, blocks the production of PIP3, thereby preventing the phosphorylation and activation of AKT.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

The following workflow outlines the key steps in performing a Western blot to measure pAKT levels after this compound treatment.